Cas no 1897217-22-9 (1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol)

1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol structure
1897217-22-9 structure
商品名:1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol
CAS番号:1897217-22-9
MF:C12H13F3O2
メガワット:246.225634336472
CID:6317592
PubChem ID:117367341

1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol
    • 1897217-22-9
    • EN300-1969463
    • 1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
    • インチ: 1S/C12H13F3O2/c1-17-10-3-2-8(7-11(16)4-5-11)6-9(10)12(13,14)15/h2-3,6,16H,4-5,7H2,1H3
    • InChIKey: SKHVMOYQKKRSCJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=CC(=C1)CC1(CC1)O)OC)(F)F

計算された属性

  • せいみつぶんしりょう: 246.08676414g/mol
  • どういたいしつりょう: 246.08676414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 29.5Ų

1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969463-10.0g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
10g
$4606.0 2023-05-31
Enamine
EN300-1969463-0.25g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
0.25g
$985.0 2023-09-16
Enamine
EN300-1969463-5g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
5g
$3105.0 2023-09-16
Enamine
EN300-1969463-1g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
1g
$1070.0 2023-09-16
Enamine
EN300-1969463-0.1g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
0.1g
$943.0 2023-09-16
Enamine
EN300-1969463-1.0g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
1g
$1070.0 2023-05-31
Enamine
EN300-1969463-0.5g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
0.5g
$1027.0 2023-09-16
Enamine
EN300-1969463-2.5g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
2.5g
$2100.0 2023-09-16
Enamine
EN300-1969463-5.0g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
5g
$3105.0 2023-05-31
Enamine
EN300-1969463-0.05g
1-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropan-1-ol
1897217-22-9
0.05g
$900.0 2023-09-16

1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol 関連文献

1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1897217-22-9 and Product Name: 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol

The compound with the CAS number 1897217-22-9 and the product name 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a cyclopropane ring fused with a phenyl group substituted with a methoxy and trifluoromethyl moiety endows it with distinct chemical properties that make it a promising candidate for further investigation.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The cyclopropane ring, known for its high ring strain, often serves as a scaffold that enhances binding affinity and metabolic stability in drug candidates. The specific substitution pattern in 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol contributes to its unique electronic and steric environment, which is critical for interactions with biological targets. This compound exemplifies the growing interest in designing molecules with tailored properties to address unmet medical needs.

The methoxy group at the para position relative to the trifluoromethyl substituent on the phenyl ring introduces both electronic and steric effects that can modulate the compound's reactivity and biological activity. The trifluoromethyl group, on the other hand, is renowned for its ability to enhance lipophilicity and metabolic stability, making it a common feature in many successful drugs. The combination of these substituents in 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol suggests that it may exhibit favorable pharmacokinetic profiles, which are essential for clinical efficacy.

Recent studies have highlighted the importance of cyclopropane-containing molecules in medicinal chemistry. For instance, derivatives of cyclopropanecarboxylic acids have shown promise as inhibitors of various enzymes involved in inflammatory pathways. The structural motif present in 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol aligns well with this trend, as it possesses a rigid framework that can be optimized for target binding. Furthermore, the presence of both polar (methoxy) and non-polar (trifluoromethyl) groups allows for versatile interactions with biological targets, including proteins and nucleic acids.

From a synthetic perspective, 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol offers an intriguing challenge due to the complexity of its structure. The synthesis involves multiple steps, including functional group transformations and protection-deprotection strategies, which require meticulous planning. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in facilitating these synthetic routes.

The potential applications of this compound are vast and span across various therapeutic areas. Its structural features suggest that it may be effective in treating conditions associated with inflammation, pain, and neurodegeneration. For example, analogs of cyclopropane-containing molecules have been investigated for their anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes. Additionally, the lipophilicity imparted by the trifluoromethyl group could enhance blood-brain barrier penetration, making it a candidate for central nervous system disorders.

In conclusion, 1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of substituents and functional groups positions it as a valuable scaffold for further drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing complex diseases. The ongoing development of synthetic strategies will further enhance our ability to explore the full potential of this class of molecules.

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